molecular formula C8H7F2NO2 B1308207 2,3-Difluoro-4-methoxybenzamide CAS No. 886500-67-0

2,3-Difluoro-4-methoxybenzamide

Cat. No.: B1308207
CAS No.: 886500-67-0
M. Wt: 187.14 g/mol
InChI Key: FOIQVQNWHYZQBJ-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-methoxybenzamide (CAS: 886500-67-0) is a fluorinated benzamide derivative characterized by a methoxy group at the para position and fluorine atoms at the ortho and meta positions of the benzene ring. This compound is primarily utilized in research and development (R&D) settings, as indicated by its inclusion in specialty chemical catalogs for bulk quotation requests .

Properties

IUPAC Name

2,3-difluoro-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c1-13-5-3-2-4(8(11)12)6(9)7(5)10/h2-3H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOIQVQNWHYZQBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40397683
Record name 2,3-Difluoro-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886500-67-0
Record name 2,3-Difluoro-4-methoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886500-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Difluoro-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-4-methoxybenzamide typically involves the reaction of 2,3-difluoro-4-methoxybenzoic acid with ammonia or an amine derivative under suitable conditions . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Chemistry

In organic chemistry, 2,3-Difluoro-4-methoxybenzamide serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, including hydrolysis and nucleophilic substitution, allows chemists to modify its structure for specific applications.

Biological and Medicinal Applications

The compound exhibits significant biological activity, particularly in antimicrobial and anticancer research:

  • Antimicrobial Activity : Research indicates that this compound possesses antibacterial properties against strains of Staphylococcus aureus, including drug-resistant variants. The minimal inhibitory concentration (MIC) has been reported as low as 0.5 to 1 µg/mL.
  • Mechanism of Action : It has been shown to inhibit essential bacterial proteins such as FtsZ, which is crucial for bacterial cell division. This inhibition leads to filamentation and eventual cell lysis, making it a candidate for developing new antibacterial agents.

Material Science

In material science, this compound can be utilized in the production of specialty chemicals and materials due to its unique structural features that confer specific reactivity and stability.

Case Study 1: Inhibition of FtsZ Protein

A study demonstrated that this compound effectively inhibits the FtsZ protein in bacteria. This inhibition mechanism is critical for developing new antibacterial agents targeting bacterial cell division pathways.

Case Study 2: Comparative Analysis with Analog Compounds

In comparative studies involving various benzamide derivatives, those containing difluorobenzamide motifs exhibited superior antibacterial properties compared to their non-fluorinated counterparts. This highlights the importance of fluorination in enhancing biological activity.

Comparison with Similar Compounds

Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide)

  • Substituents : 2,3-dichlorophenyl group and 4-(ethoxymethoxy)benzamide.
  • Functional Groups : Benzamide with ethoxymethoxy and chloro substituents.
  • Application : Herbicide (pesticide) .
  • Comparison : Unlike 2,3-Difluoro-4-methoxybenzamide, etobenzanid employs chlorine atoms for enhanced lipophilicity and persistence in environmental matrices. The ethoxymethoxy group may improve solubility compared to the simpler methoxy group in the target compound.

Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide)

  • Substituents: 2,4-difluorophenyl and 3-(trifluoromethyl)phenoxy-pyridine.
  • Functional Groups : Pyridinecarboxamide with trifluoromethyl and fluorine substituents.
  • Application: Herbicide (carotenoid biosynthesis inhibitor) .
  • Comparison : Diflufenican’s pyridinecarboxamide core and trifluoromethyl group enhance its bioactivity and photostability compared to this compound’s simpler benzamide structure. Fluorine atoms in both compounds likely reduce metabolic degradation.

3-Fluoro-4-(trifluoromethoxy)benzyl Alcohol (CAS: 886498-99-3)

  • Substituents : 3-fluoro and 4-(trifluoromethoxy) groups.
  • Functional Groups : Benzyl alcohol with trifluoromethoxy substituent.

Functional Group and Application Analysis

Compound Name CAS Number Core Structure Key Substituents Primary Application Reference
This compound 886500-67-0 Benzamide 2-F, 3-F, 4-OCH3 R&D (unspecified)
Etobenzanid - Benzamide 2,3-Cl, 4-OCH2CH2OCH3 Herbicide
Diflufenican - Pyridinecarboxamide 2,4-F, CF3-phenoxy Herbicide
3-Fluoro-4-(trifluoromethoxy)benzyl alcohol 886498-99-3 Benzyl alcohol 3-F, 4-OCF3 R&D (intermediate)

Key Observations :

  • Fluorine vs.
  • Methoxy vs. Trifluoromethoxy : The methoxy group in the target compound is less electron-withdrawing and hydrophobic compared to trifluoromethoxy groups in analogues like 3-Fluoro-4-(trifluoromethoxy)benzyl alcohol, impacting solubility and target binding .
  • Benzamide vs. Pyridinecarboxamide : Diflufenican’s heterocyclic core likely enhances its binding affinity to biological targets compared to simpler benzamides .

Research Findings and Implications

For example:

  • Fluorine’s role in improving compound stability and membrane permeability is well-documented in pesticides like diflufenican .
  • The methoxy group’s moderate polarity may balance solubility and bioavailability, a trait exploited in etobenzanid’s design .

Biological Activity

2,3-Difluoro-4-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables that summarize key findings.

Chemical Structure and Properties

The chemical structure of this compound features two fluorine atoms positioned at the 2 and 3 positions of the benzene ring, along with a methoxy group at the 4 position. This unique substitution pattern influences its chemical reactivity and biological profile.

Compound NameStructure FeaturesUnique Aspects
This compoundTwo fluorine atoms at different positionsDistinct substitution leading to unique properties

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's pyrrolidine ring and difluoromethoxybenzamide moiety enhance its binding affinity and selectivity, which may modulate the activity of its targets, leading to various biological effects.

Key Molecular Interactions

  • Enzyme Inhibition : The compound has been shown to inhibit essential bacterial cell division proteins like FtsZ, which is crucial for bacterial growth and replication.
  • Hydrophobic Interactions : Molecular docking studies reveal strong hydrophobic interactions between the difluoroaromatic ring and key residues in the target proteins, enhancing its inhibitory effects .

Biological Activity

Research indicates that this compound exhibits significant antibacterial activity against strains of Staphylococcus aureus, including drug-resistant variants. The minimal inhibitory concentration (MIC) for some derivatives has been reported as low as 0.5 to 1 µg/mL .

Antimicrobial Activity

A study focused on various derivatives of difluorobenzamides highlighted that those with fluorination showed improved activity against S. aureus. The presence of fluorine atoms enhances metabolic stability and alters electronic properties, which are beneficial for antimicrobial efficacy .

Case Studies

  • Inhibition of FtsZ Protein : A study demonstrated that this compound effectively inhibits FtsZ protein, leading to filamentation in bacteria and eventual cell lysis. This mechanism is critical in developing new antibacterial agents .
  • Comparative Analysis with Analog Compounds : In a comparative study involving various benzamide derivatives, it was found that those containing difluorobenzamide motifs exhibited superior antibacterial properties compared to their non-fluorinated counterparts .

Research Findings

Recent investigations into the biological activity of this compound have yielded promising results:

Study ReferenceBiological Activity ObservedFindings
Antibacterial against S. aureusMIC values between 0.5 - 1 µg/mL
Inhibition of FtsZ proteinInduces bacterial filamentation
Enhanced binding affinityStrong hydrophobic interactions with targets

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2,3-difluoro-4-methoxybenzamide, and how can reaction yields be optimized?

  • Methodology : A two-step approach is typically employed:

Substituted Benzaldehyde Reaction : React 2,3-difluoro-4-methoxybenzaldehyde with a hydrazide derivative (e.g., 4-amino-triazole) in absolute ethanol under reflux with glacial acetic acid as a catalyst (4–6 hours).

Purification : Evaporate solvent under reduced pressure, filter the solid product, and recrystallize using ethanol/water mixtures to enhance purity .

  • Yield Optimization : Use DMSO as a solvent for intermediates to improve solubility during reflux (18 hours). Monitor reaction progress via TLC and adjust stoichiometric ratios (e.g., 1:1 aldehyde to hydrazide) to minimize side products .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques :

  • HPLC : Use a C18 column with a methanol/water mobile phase (70:30 v/v) to assess purity (>95% target peak area).
  • NMR : Confirm substituent positions via <sup>1</sup>H NMR (e.g., methoxy group at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–7.5 ppm) and <sup>19</sup>F NMR for fluorine environments .
    • Crystallography : Recrystallize from ethanol to obtain single crystals for X-ray diffraction, ensuring correct stereochemistry and bond angles .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for fluorinated benzamide analogs?

  • Case Study : Evidence from similar compounds (e.g., 3,4-difluoro-N-(tetrahydrobenzooxazepinyl)benzamide) shows conflicting enzyme inhibition results.

  • Approach : Perform dose-response assays across multiple cell lines (e.g., HEK293, HeLa) to verify IC50 consistency. Use molecular docking (e.g., AutoDock Vina) to model interactions with target receptors (e.g., HDACs) and validate hypotheses .
  • Data Normalization : Account for batch-to-batch variability in compound purity (e.g., HPLC calibration) and solvent effects (DMSO vs. saline) .

Q. How can computational modeling guide the design of this compound derivatives with enhanced pharmacokinetic properties?

  • In Silico Tools :

  • ADMET Prediction : Use SwissADME to evaluate logP (target <3), topological polar surface area (TPSA <90 Ų), and CYP450 inhibition risks.
  • Quantum Mechanics : Calculate electrostatic potential maps (Gaussian 09) to identify sites for fluorination or methoxy group modifications that improve membrane permeability .
    • SAR Analysis : Compare with analogs like 3,5-difluoro-2-hydroxybenzoic acid to correlate fluorine positioning with bioactivity .

Q. What experimental protocols are recommended for studying metabolic stability of this compound in vitro?

  • Liver Microsome Assay :

Incubate the compound (10 µM) with pooled human liver microsomes (0.5 mg/mL) in NADPH-regenerating buffer (37°C, pH 7.4).

Terminate reactions at 0, 15, 30, and 60 minutes using acetonitrile.

Quantify parent compound degradation via LC-MS/MS (MRM transitions specific to molecular ion [M+H]<sup>+</sup>).

  • Data Interpretation : Calculate half-life (t1/2) using first-order kinetics. Compare with positive controls (e.g., verapamil) to assess metabolic liability .

Methodological Considerations Table

ParameterRecommended ProtocolKey References
Synthesis Yield DMSO reflux, 18 hours; ethanol/water crystallization
Purity Validation HPLC (C18, 70:30 methanol/water), NMR
Biological Assays Dose-response in ≥3 cell lines + docking
Metabolic Stability Liver microsomes + LC-MS/MS quantification

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